Aloc-Thr-OMe
Description
Aloc-Thr-OMe (Allyloxycarbonyl-L-threonine methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises an L-threonine backbone with two key functional groups:
- N-terminal Allyloxycarbonyl (Aloc) group: A base-labile protecting group that can be selectively removed under mild conditions, typically using palladium(0) catalysts in the presence of nucleophiles like morpholine or tributyltin hydride .
- C-terminal methyl ester (OMe): A carboxylic acid protecting group that is stable under basic conditions but cleavable via hydrolysis under acidic or enzymatic conditions.
The compound (CAS 221351-00-4, molecular weight 217.22 g/mol) is commercially available and frequently employed in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, which allows sequential deprotection of amino acid residues .
Properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-5-15-9(13)10-7(6(2)11)8(12)14-3/h4,6-7,11H,1,5H2,2-3H3,(H,10,13)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRBFCCERJMPAL-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Thr-OMe typically involves the protection of the amino and carboxyl groups of threonine. The process begins with the protection of the amino group using the allyloxycarbonyl group. This is achieved by reacting threonine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methanol and a catalyst, such as hydrochloric acid, to form the methyl ester, completing the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Aloc-Thr-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile like morpholine.
Substitution Reactions:
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for the deprotection of the allyloxycarbonyl group.
Hydrochloric Acid or Sodium Hydroxide: Used for the hydrolysis of the methyl ester.
Organic Solvents: Dichloromethane, methanol, and dimethylformamide are commonly used solvents in these reactions.
Major Products Formed
Deprotected Threonine: Removal of the protecting groups yields free threonine.
Functionalized Threonine Derivatives: Substitution reactions can introduce various functional groups, leading to a wide range of threonine derivatives.
Scientific Research Applications
Aloc-Thr-OMe has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of complex peptide structures.
Bioconjugation: This compound is used in bioconjugation techniques to attach peptides to various biomolecules, enhancing their stability and functionality.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Mechanism of Action
The mechanism of action of Aloc-Thr-OMe primarily involves its role as a protecting group in peptide synthesis. The allyloxycarbonyl group protects the amino group of threonine from unwanted reactions during peptide chain elongation. The methyl ester protects the carboxyl group, preventing it from reacting with other functional groups. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Structural Similarities and Differences
- Shared features: Both compounds utilize the Aloc group for N-terminal protection and L-threonine as the core amino acid.
- Key difference : Aloc-Thr-OtBu replaces the methyl ester with a t-butyl ester (OtBu) , which is significantly more stable under acidic conditions but labile under strong acids like trifluoroacetic acid (TFA) .
Functional Comparison
| Property | Aloc-Thr-OMe | Aloc-Thr-OtBu |
|---|---|---|
| Molecular Weight | 217.22 g/mol | 273.33 g/mol |
| Deprotection (C-term) | Acid/Base Hydrolysis | Strong Acid (e.g., TFA) |
| Solubility | Moderate in polar solvents | High in organic solvents |
| Applications | Short peptide synthesis | Long peptide sequences |
Research Findings :
- The t-butyl ester in Aloc-Thr-OtBu enhances solubility in non-polar solvents, making it preferable for SPPS requiring extended reaction times .
- Methyl esters (OMe) are less sterically hindered, enabling faster coupling rates in solution-phase synthesis .
Fmoc-Thr-OMe (Fluorenylmethyloxycarbonyl-L-threonine methyl ester)
Structural and Functional Contrasts
Key Data Comparison
| Property | This compound | Fmoc-Thr-OMe |
|---|---|---|
| Deprotection (N-term) | Pd(0)/Morpholine | 20% Piperidine/DMF |
| Stability | Sensitive to oxidation | Light-sensitive |
| Cost | High (palladium-dependent) | Moderate |
Research Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
